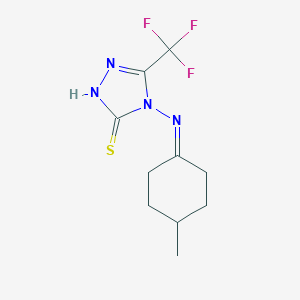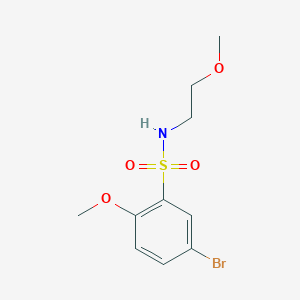![molecular formula C17H15N3OS B255102 3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiazolyl hydrazone that has been synthesized and studied for its various biological and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol is not fully understood, but it is believed to act as a mitochondrial toxin. This compound is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters dopaminergic neurons and inhibits mitochondrial respiration, leading to cell death. This mechanism is similar to the degeneration of dopaminergic neurons that occurs in Parkinson's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and complex. This compound has been shown to induce oxidative stress and inflammation in cells, leading to cell death. It has also been shown to affect the levels of neurotransmitters, such as dopamine, in the brain. In animal models, this compound has been shown to induce Parkinson's-like symptoms, including tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol has several advantages for use in lab experiments. It is a reliable and well-characterized compound that can be synthesized in high yields and purity. It has also been extensively studied and its effects are well understood. However, this compound also has some limitations. It is a toxic compound that requires careful handling and disposal. Its effects on cells and animals can be difficult to interpret, and its use in human studies is limited by ethical considerations.
Orientations Futures
There are several future directions for research on 3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol. One area of interest is in the development of new treatments for Parkinson's disease. This compound has been used to develop animal models of the disease, which can be used to test new therapies. Another area of interest is in the development of new antitumor agents. This compound has been shown to inhibit the growth of certain cancer cells, and further research could lead to the development of new cancer treatments. Overall, this compound is a valuable tool for scientific research with many potential applications.
Méthodes De Synthèse
The synthesis of 3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol involves the reaction of 5-methyl-4-phenyl-2-thiohydantoin with hydrazine hydrate in the presence of sodium acetate. The resulting product is then reacted with 3-chloro-4-methylphenol to give this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a reliable compound for scientific research.
Applications De Recherche Scientifique
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is in the study of Parkinson's disease. This compound has been shown to induce Parkinson's-like symptoms in animal models, making it a valuable tool for studying the disease and developing new treatments. This compound has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
Formule moléculaire |
C17H15N3OS |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C17H15N3OS/c1-12-16(14-7-3-2-4-8-14)19-17(22-12)20-18-11-13-6-5-9-15(21)10-13/h2-11,21H,1H3,(H,19,20)/b18-11- |
Clé InChI |
ZQQQXHRRHIICQJ-WQRHYEAKSA-N |
SMILES isomérique |
CC1=C(N=C(S1)N/N=C\C2=CC(=CC=C2)O)C3=CC=CC=C3 |
SMILES |
CC1=C(N=C(S1)NN=CC2=CC(=CC=C2)O)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(N=C(S1)NN=CC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)

![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)




![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)

![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B255040.png)



